(1E)-N-(1H-Indazol-6-yl)ethanimine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1H-indazol-6-yl)ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-10-8-4-3-7-6-11-12-9(7)5-8/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEFFMWAHOJYIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NC1=CC2=C(C=C1)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70521510 | |
| Record name | (1E)-N-(1H-Indazol-6-yl)ethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70521510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88369-86-2 | |
| Record name | (1E)-N-(1H-Indazol-6-yl)ethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70521510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry for 1e N 1h Indazol 6 Yl Ethanimine
Precursor Synthesis of 1H-Indazol-6-amine
The synthesis of the crucial precursor, 1H-Indazol-6-amine, can be achieved through various classical and modern catalytic methods, as well as through regioselective functionalization of the indazole core.
Classical Approaches to Substituted Indazoles
Historically, the synthesis of the indazole ring system has been accomplished through several established methods. One common approach involves the diazotization of o-toluidine (B26562) derivatives followed by ring closure. chemicalbook.com For instance, the diazotization of o-toluidine with sodium nitrite (B80452) in acetic acid can lead to the formation of the indazole core. chemicalbook.com Another classical method is the ring opening of isatin (B1672199) to form an aminophenylglyoxylic acid, which then undergoes diazotization and reductive cyclization to yield 1H-indazole-3-carboxylic acid. chemicalbook.com Additionally, the nitrosation of o-methylacetanilide followed by rearrangement and cyclization provides another route to the indazole scaffold. chemicalbook.com A well-established procedure by Huisgen and Nakaten, based on the work of Jacobson and Huber, involves the intramolecular azo coupling of N-nitroso-o-benzotoluidide, which can produce indazole in nearly quantitative yields. orgsyn.org
Modern Catalytic Strategies for Indazole Core Construction
Recent advancements in catalysis have provided more efficient and versatile methods for constructing the indazole core. bohrium.combenthamdirect.com These modern strategies often offer improved yields, better functional group tolerance, and milder reaction conditions compared to classical methods. bohrium.combenthamdirect.comresearchgate.net
Transition metal catalysis has emerged as a powerful tool for indazole synthesis, with catalysts based on palladium, rhodium, copper, and cobalt being extensively used. nih.govresearchgate.netniist.res.in These reactions often proceed via C-H activation and annulation pathways. nih.gov For example, rhodium(III)-catalyzed C-H activation/C-N bond formation and copper-catalyzed N-N bond formation have been successfully employed. nih.gov Palladium-catalyzed reactions, such as the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines, provide a route to 2-aryl-2H-indazoles. organic-chemistry.org Copper-catalyzed methods include the three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to form 2H-indazoles, as well as the coupling of 2-halobenzonitriles with hydrazine (B178648) derivatives to yield 3-aminoindazoles. organic-chemistry.orgorganic-chemistry.org
A variety of transition metal-catalyzed reactions for indazole synthesis are summarized in the table below:
| Catalyst System | Reactants | Product Type | Reference |
| Rh(III)/Cu(II) | Imidates and nitrosobenzenes | 1H-Indazoles | nih.gov |
| Rh(III) | Azobenzenes and alkenes | Indazole derivatives | nih.gov |
| [Cp*RhCl2]2/Cu(OAc)2/AgSbF6 | N-H-imidates | Substituted 1H-indazoles | nih.gov |
| Pd(OAc)2/P(tBu)3·HBF4 | Pyrazoles and internal alkynes | 1H-Indazoles | nih.gov |
| Cu(OAc)2 | o-Aminobenzonitriles and organometallic reagents | 1H-Indazoles | nih.gov |
| Co(III)/Cu(II) | Imidates and anthranils | 1H-Indazoles | nih.gov |
| Cu/Pd | 2-Alkynyl azobenzenes and phosphine (B1218219) compounds | Phosphorated 2H-indazoles | nih.gov |
In addition to transition metals, organocatalytic and acid/base-catalyzed methods have been developed for indazole synthesis. bohrium.combenthamdirect.com These approaches offer metal-free alternatives. For instance, a transition-metal-free oxidative C-N coupling of hydrazones using TEMPO and a basic additive under an oxygen atmosphere has been reported for the synthesis of 1H-indazoles. nih.gov Acid catalysis is often employed in condensation reactions leading to indazole formation, such as the reaction of 2-hydroxybenzaldehyde with hydrazine hydrochloride. chemicalbook.com
Regioselective Functionalization of the Indazole Nucleus Leading to 1H-Indazol-6-amine
The synthesis of 1H-Indazol-6-amine can also be achieved by introducing an amino group at the C6 position of a pre-formed indazole ring. This requires regioselective functionalization, which can be challenging due to the presence of two reactive nitrogen atoms and multiple carbon positions on the indazole nucleus. nih.govbeilstein-journals.org
Direct C-H functionalization has become a powerful strategy for introducing substituents at specific positions of the indazole ring. researchgate.netresearchgate.net For instance, rhodium(III)-catalyzed C-H activation allows for the ortho-acylmethylation of 2-phenylindazole derivatives. researchgate.net The regioselectivity of N-alkylation of indazoles is often influenced by the reaction conditions, such as the base and solvent used. nih.govresearchgate.net For example, N1-alkylation is often favored in the presence of a base like sodium hydride in THF, potentially through chelation of the N2-atom with the cation. nih.govbeilstein-journals.org
The synthesis of 6-aminoindazole derivatives has been reported through various routes. One method involves the reduction of a nitro group at the 6-position. For example, 1,3-dimethyl-6-nitro-1H-indazole can be reduced to 1,3-dimethyl-1H-indazol-6-amine using Pd/C and hydrogen. nih.gov Another approach involves the Suzuki coupling of (1H-indazol-6-yl)boronic acid with a suitable nitrogen-containing coupling partner, followed by further transformations. rsc.org
Imine Formation: Condensation Reactions for the Synthesis of (1E)-N-(1H-Indazol-6-yl)ethanimine
The final step in the synthesis of this compound is the formation of the imine bond. Imines, also known as Schiff bases, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. masterorganicchemistry.com This reaction is generally reversible and often requires acid catalysis to proceed efficiently. masterorganicchemistry.comlibretexts.org
The formation of this compound involves the reaction of 1H-Indazol-6-amine with acetaldehyde (B116499). The reaction mechanism proceeds through the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by a series of proton transfers and the elimination of a water molecule to form the C=N double bond of the imine. masterorganicchemistry.com
To drive the equilibrium towards the formation of the imine, it is common to remove the water that is formed during the reaction, for instance, by using a Dean-Stark apparatus. operachem.com The pH of the reaction is a critical parameter; a slightly acidic medium (around pH 5) is often optimal, as sufficient acid is needed to protonate the hydroxyl intermediate to facilitate water elimination, while a too low pH would protonate the amine, rendering it non-nucleophilic. libretexts.org
An example of a general procedure for imine formation involves stirring a mixture of the amine and aldehyde in a suitable solvent, sometimes with the addition of a catalytic amount of acid like glacial acetic acid, and heating the mixture. operachem.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). operachem.com
Direct Condensation Approaches between 1H-Indazol-6-amine and Acetaldehyde
The most fundamental route to this compound is the direct condensation reaction between its primary amine and carbonyl precursors. This reaction, a classic example of Schiff base formation, involves the nucleophilic attack of the primary amine, 1H-Indazol-6-amine, on the electrophilic carbonyl carbon of acetaldehyde. youtube.com
The general mechanism proceeds in two main stages. Initially, the amine nitrogen attacks the carbonyl carbon, leading to the formation of a zwitterionic intermediate. This is followed by a proton transfer to form a hemiaminal (or carbinolamine) intermediate. The reaction is typically acid-catalyzed, which facilitates the protonation of the hydroxyl group in the hemiaminal, converting it into a better leaving group (water). Subsequent elimination of a water molecule and a proton from the nitrogen atom results in the formation of the C=N double bond of the imine. youtube.com This entire process is reversible, and the removal of water is often necessary to drive the equilibrium toward the imine product. youtube.compeerj.com
While specific literature for the direct condensation of 1H-Indazol-6-amine with acetaldehyde is not extensively detailed, the synthesis of related indazole-based imines follows this established principle. For instance, novel molecular probes have been synthesized through a classical Schiff-base reaction involving 1H-indazole-6-carboxaldehyde and various amines, underscoring the viability of this condensation strategy within the indazole framework. researchgate.net The reaction is broadly applicable, with similar condensations being used to prepare a wide array of imines from various aldehydes and amines. researchgate.net
Optimized Reaction Conditions and Catalysis in Imine Synthesis
To enhance the efficiency, yield, and reaction rate of imine synthesis, various catalysts and optimized conditions are employed. The choice of catalyst and solvent system can significantly influence the reaction outcome.
Catalysis: Acid catalysis is most common for imine formation as it activates the carbonyl group for nucleophilic attack and facilitates the dehydration step. Heterogeneous acid catalysts are particularly advantageous as they are easily separated from the reaction mixture and can often be recycled.
Heterogeneous Acid Catalysis: Amberlyst® 15, a solid-supported sulfonic acid resin, has been successfully used as a recyclable catalyst for imine synthesis. It provides excellent yields in short reaction times, often under solvent-free conditions. peerj.com
Metal Catalysis: While less common for direct condensation, metal catalysts play a significant role in the synthesis of the precursor indazole rings and related nitrogen heterocycles. rsc.org For instance, 3d-metal salts such as CoCl₂·6H₂O have been used to catalyze N-C bond formations in related indazole systems at elevated temperatures. mdpi.com Copper-catalyzed intramolecular cyclizations are also a key step in some modern indazole synthesis routes. nih.gov
Reaction Conditions: The selection of solvent and temperature is critical. High temperatures can accelerate the reaction and help remove the water byproduct, especially in azeotropic distillation setups. However, milder conditions are often preferred to minimize side reactions.
The table below summarizes various conditions reported for the synthesis of imines and the precursor indazole heterocycles.
| Catalyst/Reagent | Solvent | Temperature | Key Features | Reference |
|---|---|---|---|---|
| Amberlyst® 15 | Solvent-free (neat) | Room Temperature | Heterogeneous, recyclable catalyst; excellent yields (72-99%); short reaction times (2-4 h). | peerj.com |
| K₂CO₃ / DBU | DMF / MeCN | 40-60 °C | Used in the synthesis of indazole precursors; base-mediated cyclization. | mdpi.com |
| CoCl₂·6H₂O | DMSO | 175 °C | Metal salt catalysis for N-C bond formation in related indazole derivatives. | mdpi.com |
| CuI / KOH | 1,4-Dioxane | 105 °C | Copper-catalyzed intramolecular amination for 1-aryl-1H-indazole synthesis. | researchgate.net |
| None (Thermal) | Methanol or similar | Reflux | Standard condensation; equilibrium driven by water removal. | youtube.com |
Green Chemistry Principles in the Synthesis of Indazole Imines
In line with modern synthetic chemistry, green approaches to imine and indazole synthesis are increasingly sought to minimize environmental impact. These methods focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.
Key green strategies applicable to the synthesis of this compound include:
Solvent-Free Reactions: Performing the condensation under neat (solventless) conditions significantly reduces solvent waste. The use of a heterogeneous catalyst like Amberlyst® 15 is highly effective in this context, providing high yields at room temperature without the need for any solvent. peerj.com
Use of Green Solvents: When a solvent is necessary, water or ethanol (B145695) are preferred green options. Ultrasound-assisted protocols have been developed for the synthesis of related nitrogen heterocycles in water, avoiding metal catalysts and offering mild reaction conditions. researchgate.net Photochemical methods have also utilized ethanol as a greener solvent alternative. nih.gov
Recyclable Catalysts: Heterogeneous catalysts, such as Amberlyst® 15 and various clays, are central to green imine synthesis because they can be easily recovered by simple filtration and reused multiple times, reducing cost and waste. peerj.com
Photochemical Methods: Light-induced reactions represent an eco-compatible approach. Photocatalyst-free synthesis of indazolones using UV light has been reported. researchgate.net For related heterocycles, visible-light-mediated reactions using organophotocatalysts like Eosin Y have been developed, proceeding under mild conditions. nih.gov
Micellar Catalysis: The use of surfactants to form micelles in water can create a hydrophobic microenvironment that promotes the reaction between organic substrates, avoiding the need for bulk organic solvents and potentially intensifying the reaction. rsc.org
Stereochemical Control and Isomerization in this compound Synthesis
The designation "(1E)" in the compound's name is crucial, as it specifies the stereochemistry about the carbon-nitrogen double bond. The 'E' (entgegen) and 'Z' (zusammen) descriptors are used to denote the spatial arrangement of substituents. For this compound, the higher priority groups on each atom of the double bond (the indazolyl group on the nitrogen and the methyl group on the carbon) are on opposite sides.
In most syntheses of acyclic imines, the E-isomer is the thermodynamically more stable and, therefore, the major product. This preference is due to reduced steric hindrance between the substituents on the nitrogen and the carbon of the imine bond. The formation of the (E)-isomer as the major product has been confirmed in related structures by X-ray crystallography. researchgate.net
The interconversion between E and Z isomers can occur, and understanding the mechanism is key to controlling the stereochemical outcome. Two primary mechanisms for E/Z isomerization have been proposed: nih.gov
Rotation: This pathway involves rotation around the C=N single bond in a protonated or Lewis acid-complexed imine, where the double bond character is reduced.
Inversion: This mechanism involves a lateral "shift" of the substituent on the sp²-hybridized nitrogen atom through a linear, sp-hybridized transition state.
Computational and experimental studies on other imines have shown that the stereochemistry of the final product is often determined by these isomerization pathways. nih.gov For the synthesis of this compound, standard condensation conditions are expected to yield the more stable E-isomer as the predominant product.
Isolation, Purification, and Scale-Up Considerations in Preparative Organic Chemistry
Following the synthesis, the isolation and purification of this compound are critical to obtaining a product of high purity. Common laboratory techniques include:
Crystallization/Recrystallization: As imines are often crystalline solids, recrystallization from a suitable solvent (such as ethanol) is a highly effective method for purification. peerj.com This technique removes soluble impurities and can yield a product with high crystalline and chemical purity.
Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography on silica (B1680970) gel is a standard purification method. mdpi.comnih.gov The crude product is passed through a column of silica gel using an appropriate solvent system (eluent) to separate the desired imine from unreacted starting materials and byproducts.
Extraction and Washing: A standard aqueous workup involving extraction with an organic solvent (like ethyl acetate), followed by washing with water or brine, is used to remove inorganic salts and water-soluble impurities before further purification. mdpi.com
Scale-Up Considerations: Transitioning the synthesis from a laboratory (milligram-to-gram) scale to a larger preparative or pilot (e.g., 100 g) scale introduces several challenges that must be addressed for a safe, efficient, and reproducible process. nih.govenamine.net
Process Safety: Reactions that are safe on a small scale can become hazardous when scaled up. For indazole synthesis, potential thermal hazards associated with exothermic events or the energetic nature of the nitrogen-nitrogen bond must be carefully evaluated. nih.govrsc.org
Reaction Monitoring: Close monitoring of the reaction's progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the point of completion and minimize the formation of impurities. mdpi.com
Workup and Isolation: Liquid-liquid extractions and filtrations can become cumbersome at a large scale. Developing robust crystallization procedures is often a key goal in process development, as it can serve as both a purification and an isolation step, avoiding the need for large-scale chromatography. rsc.org
Thermodynamic vs. Kinetic Control: On a larger scale, ensuring consistent heating and mixing is crucial. The selectivity of a reaction can be highly dependent on these parameters, and what works in a small flask may not translate directly to a large reactor. nih.gov For instance, achieving high selectivity for N1-alkylation of indazoles on a large scale was attributed to thermodynamic control under carefully optimized conditions. nih.govrsc.org
Recent studies on scaling up indazole synthesis highlight a data-driven approach, using high-throughput experimentation and statistical modeling to find safe and optimal conditions that produce high-purity material in excellent yields suitable for large-scale manufacturing. nih.govnih.gov
Reactivity, Transformation Pathways, and Mechanistic Organic Chemistry of 1e N 1h Indazol 6 Yl Ethanimine
Hydrolysis and Equilibrium Dynamics of the Imine Moiety
The imine functional group (C=N) is susceptible to hydrolysis, a reversible, acid-catalyzed reaction that cleaves the carbon-nitrogen double bond. pressbooks.pub In the presence of water and an acid catalyst, (1E)-N-(1H-Indazol-6-yl)ethanimine will undergo hydrolysis to yield its constituent carbonyl compound, ethanal (acetaldehyde), and the primary amine, 6-amino-1H-indazole.
The mechanism initiates with the protonation of the imine nitrogen, which increases the electrophilicity of the azomethine carbon. A water molecule then acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate known as a carbinolamine after deprotonation of the oxygen. pressbooks.pub Subsequent proton transfer from the amine nitrogen to the hydroxyl group forms a good leaving group (H₂O). The elimination of water, driven by the lone pair of electrons on the nitrogen, generates a resonance-stabilized iminium ion. Finally, deprotonation of the nitrogen by water or another base regenerates the acid catalyst and yields the final amine and carbonyl products.
The reaction is in a state of equilibrium. To favor the formation of the imine, water must be removed from the reaction mixture. Conversely, to drive the reaction toward hydrolysis, an excess of water is added. nih.gov This equilibrium dynamic is a fundamental characteristic of imine chemistry.
Nucleophilic Addition Reactions to the Azomethine Carbon
The carbon atom of the azomethine group (C=N) is electrophilic, analogous to a carbonyl carbon, and is thus a prime target for nucleophilic attack. This reactivity allows for the formation of new carbon-carbon and carbon-hydrogen bonds, leading to a variety of substituted amine products.
Organometallic reagents, such as organolithium (R-Li) and Grignard (R-MgX) compounds, are potent nucleophiles that readily add across the imine double bond. This reaction provides a direct route to synthesizing α-branched secondary amines. wiley-vch.deresearchgate.net The reaction involves the nucleophilic attack of the carbanion from the organometallic reagent onto the electrophilic imine carbon. This step forms a new carbon-carbon bond and results in a nitrogen-centered anion (an amide). A subsequent aqueous or acidic workup step protonates the nitrogen anion to afford the final secondary amine product. uniba.it
For this compound, this reaction would yield N-(1-(1H-indazol-6-yl)ethyl) substituted amines. The choice of organometallic reagent determines the nature of the 'R' group added.
The imine functionality can be readily reduced to a secondary amine through the addition of a hydride ion (H⁻). This is a common and efficient method for synthesizing amines. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and the more powerful lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com The mechanism involves the transfer of a hydride from the reducing agent to the electrophilic imine carbon. youtube.com This is followed by a workup step where a proton source (like water or acid) protonates the resulting nitrogen anion to give the final amine product, N-(1-(1H-indazol-6-yl)ethyl)amine.
Catalytic hydrogenation, using H₂ gas and a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni), is another effective method for imine reduction. Mechanistic studies on metal-catalyzed imine hydrogenations suggest various pathways, including outer-sphere hydride transfer from a metal-hydride complex to the imine. acs.org
Cycloaddition Reactions Involving the Imine Functionality
The C=N double bond of the imine moiety can participate as a dienophile or a dipolarophile in cycloaddition reactions, providing a powerful tool for the construction of nitrogen-containing heterocyclic systems. nih.gov
A prominent example is the aza-Diels-Alder reaction, a type of [4+2] cycloaddition. wikipedia.org In this reaction, the imine acts as a dienophile and reacts with a conjugated diene. When this compound reacts with a diene, it can form a six-membered tetrahydropyridine (B1245486) ring system. These reactions can often be promoted by Lewis acids, which coordinate to the imine nitrogen, lowering the energy of the LUMO and accelerating the reaction. wikipedia.org
Imines can also undergo [3+2] cycloadditions with 1,3-dipoles. For instance, N-aryl imines have been shown to react with arynes (generated in situ) in a pseudo-three-component reaction cascade, ultimately leading to complex polycyclic products. beilstein-journals.org The imine functionality of this compound would be expected to exhibit similar reactivity, allowing for the synthesis of novel, complex heterocyclic frameworks.
Electrophilic Aromatic Substitution on the Indazole Ring System
The indazole ring is an aromatic system and, like benzene (B151609), can undergo electrophilic aromatic substitution (SEAr) reactions such as halogenation, nitration, and sulfonation. wikipedia.org The position of substitution is directed by the existing substituents on the ring. The indazole ring itself contains two nitrogen atoms, which are deactivating. The N-ethanimine group at the C-6 position is an electron-withdrawing group due to the electronegativity of the imine nitrogen and its C=N double bond.
Metal Coordination Chemistry of this compound as a Ligand
This compound possesses multiple potential donor sites for coordination to metal ions, making it an interesting candidate as a ligand in coordination chemistry. The primary coordination sites are the lone pair of electrons on the sp²-hybridized imine nitrogen and the lone pair on the sp²-hybridized N-2 nitrogen of the indazole's pyrazole (B372694) ring.
The ability to coordinate via two separate donor atoms allows the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. This chelation effect enhances the stability of the resulting metal complex. Studies on similar imine- and indazole-containing ligands have shown various coordination modes. For instance, imine ligands can coordinate in a bidentate fashion or, in some cases, in a monodentate fashion through the more basic imine nitrogen. nih.gov Indazole derivatives are well-known to coordinate with a variety of metals, including transition metals like copper, zinc, and palladium, forming diverse structures from simple complexes to extended coordination polymers. nih.gov
The coordination of this compound to a metal ion would likely involve both the indazole N-2 and the imine nitrogen, leading to the formation of a [N,N'] bidentate chelate complex. The specific geometry and properties of the resulting complex would depend on the metal ion, its preferred coordination number, and the other ligands present in its coordination sphere.
Table of Compounds
Chelation Modes and Complex Stoichiometry
The this compound ligand possesses multiple potential coordination sites, primarily the nitrogen atoms of the indazole ring and the imine group. This allows for versatile binding to metal centers. The indazole moiety can coordinate through the non-protonated nitrogen atom of its pyrazole ring. mdpi.com The imine nitrogen, with its lone pair of electrons, also serves as a primary coordination site.
Depending on the metal ion and reaction conditions, the ligand can adopt different coordination modes. It can act as a monodentate ligand, typically binding through the more basic imine nitrogen. nih.gov Alternatively, it can function as a bidentate chelating agent, coordinating through both the imine nitrogen and one of the indazole nitrogens (N1 or N2), forming a stable five- or six-membered chelate ring. The specific chelation is influenced by the steric and electronic properties of the metal center and the ligand.
Studies on related indazole- and imine-containing ligands have demonstrated the formation of complexes with various stoichiometries. For instance, some complex imine derivatives of indazole have been shown to form complexes with a 3:1 ligand-to-metal ion stoichiometry. researchgate.net The coordination of multiple ligands can lead to the formation of complex three-dimensional structures, including coordination polymers where the indazole-imine unit acts as a bridging ligand. mdpi.com In some systems, metal ion binding can induce significant structural rearrangements of the ligand to facilitate more favorable coordination, such as forming a hexadentate ligand from three individual units. rsc.org
| Coordination Mode | Coordinating Atoms | Potential Metal Ions | Resulting Complex Type | Reference |
|---|---|---|---|---|
| Monodentate | Imine-N | Ti(IV), Pd(II) | Simple Complex | nih.gov |
| Bidentate | Imine-N, Indazole-N1/N2 | Transition Metals (e.g., Zn, Cu, Ni) | Chelate Complex | mdpi.com |
| Bridging | Imine-N, Indazole-N1/N2 | Zn(II), Cd(II) | Coordination Polymer | mdpi.com |
| Polydentate (via rearrangement) | Multiple Imine/Indazole Nitrogens | Fe(II) | Tris(imine) Complex | rsc.org |
Redox Behavior of Coordinated Indazole-Imines
The redox chemistry of this compound and its metal complexes is multifaceted, involving potential transformations at the indazole ring, the imine bond, and the metal center itself. The indazole nucleus can participate in redox reactions; for example, substituted nitro-indazoles can be selectively reduced. researchgate.net Electrochemical studies on related 1H-indazole derivatives, including cyclic voltammetry, confirm the ability of the heterocyclic system to undergo electron transfer processes. researchgate.net
Coordination to a metal ion significantly influences the redox potential of the ligand. The electron density shifts upon complexation can make the indazole ring or the imine group more or less susceptible to oxidation or reduction. Conversely, the ligand field affects the redox potential of the metal center.
The imine (C=N) bond is a key redox-active site within the ligand. It can be readily reduced to the corresponding secondary amine, a transformation often accomplished via catalytic hydrogenation. rsc.org This reduction is a common pathway in the reactivity of imines. Furthermore, the entire ligand framework can be involved in oxidative processes. For instance, related systems can undergo oxidative rearrangements or participate in oxidative C-H amination, suggesting that the indazole-imine scaffold is stable under certain oxidative conditions. acs.orgnih.gov
| Component | Redox Process | Description | Reference |
|---|---|---|---|
| Indazole Ring | Reduction/Oxidation | The aromatic heterocyclic system can be reduced (e.g., reduction of nitro groups) or oxidized, with potentials influenced by metal coordination. | researchgate.netresearchgate.net |
| Imine Bond (C=N) | Reduction | The C=N double bond can be reduced to a C-N single bond, forming a secondary amine. | rsc.org |
| Metal Center | Oxidation/Reduction | The coordinated metal ion can change its oxidation state (e.g., Fe(II)/Fe(III)), a process modulated by the indazole-imine ligand. | rsc.org |
| Overall Complex | Oxidative Rearrangement | The entire molecule can undergo rearrangement under oxidative conditions. | acs.org |
Rearrangement Reactions and Tautomerism Studies of Indazole-Imine Systems
Indazole-imine systems like this compound can exhibit several forms of isomerism, including constitutional isomerism and tautomerism.
Tautomerism: Two primary tautomeric equilibria are relevant to this molecule:
Annular Tautomerism of the Indazole Ring: Indazole exists in two main tautomeric forms, 1H-indazole and 2H-indazole, which differ in the position of the proton on the pyrazole ring nitrogens. nih.govresearchgate.net Theoretical calculations and experimental observations consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-form. nih.govresearchgate.netnih.gov Therefore, this compound is expected to be the predominant annular tautomer.
Imine-Enamine Tautomerism: The ethanimine (B1614810) side chain can exist in equilibrium with its enamine tautomer. This involves the migration of a proton from the carbon alpha to the C=N bond to the imine nitrogen, with a corresponding shift of the pi-bond. youtube.comyoutube.com For simple imines, the equilibrium strongly favors the imine form over the enamine. youtube.com
Rearrangement Reactions: Beyond tautomerism, indazole-imine systems can undergo more complex structural rearrangements. A notable example is the chelation-controlled rearrangement observed in related systems. Reactions of certain tripodal amines with pyridine-2-aldehyde can initially form tris(aminal) species, which, upon coordination with specific metal ions like Fe(II), rearrange into the isomeric tris(imine) form. rsc.orgresearchgate.net This rearrangement is driven by the thermodynamic favorability of the resulting hexadentate imine complex. rsc.org Oxidative rearrangements of imines are also known, which can lead to the formation of different molecular scaffolds. acs.org
| Isomeric Form | Type | Description | Relative Stability | Reference |
|---|---|---|---|---|
| 1H-Indazole Tautomer | Annular Tautomerism | Proton is on the N1 position of the indazole ring. | More stable | nih.govresearchgate.netnih.gov |
| 2H-Indazole Tautomer | Annular Tautomerism | Proton is on the N2 position of the indazole ring. | Less stable | nih.govresearchgate.netnih.gov |
| Imine Tautomer | Imine-Enamine Tautomerism | Contains the C=N double bond. | Strongly favored | youtube.com |
| Enamine Tautomer | Imine-Enamine Tautomerism | Contains a C=C double bond and an amine group. | Minor component | youtube.com |
| Aminal Isomer | Constitutional Isomerism | Can be formed from aldehydes and amines; may rearrange to an imine upon metal chelation. | Kinetically formed precursor | rsc.orgresearchgate.net |
Computational and Theoretical Investigations of 1e N 1h Indazol 6 Yl Ethanimine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely employed to investigate the properties of molecular systems, including those of indazole derivatives. researchgate.net For (1E)-N-(1H-Indazol-6-yl)ethanimine, DFT calculations can unravel its fundamental chemical nature.
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule. Geometry optimization is a process that calculates the molecular structure corresponding to the lowest energy on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds, a thorough conformational analysis is crucial to identify the global minimum energy conformer among various possible spatial arrangements. researchgate.net
This analysis involves systematically rotating the bonds—such as the C-N single bond between the indazole ring and the imine nitrogen—and performing a geometry optimization for each starting conformation. The resulting energies are then compared to identify the most stable structure. The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, provide a precise description of the molecular architecture. While specific data for the title compound is not available in published literature, a representative table of the kind of parameters obtained from such a calculation is shown below.
Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates the type of data obtained from DFT geometry optimization; specific values for this compound are not available in the cited literature.
| Parameter | Bond/Atoms Involved | Typical Value (Å or °) |
|---|---|---|
| Bond Length | C=N (imine) | ~1.28 Å |
| Bond Length | N-N (indazole) | ~1.35 Å |
| Bond Length | C-N (ring-imine) | ~1.40 Å |
| Bond Angle | C-N=C (imine) | ~118° |
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com The energy of the HOMO is related to the ionization potential, and the LUMO's energy is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and electronic transport properties. wikipedia.org A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap suggests the molecule is more reactive and can be easily excited. wikipedia.org DFT calculations are highly effective for determining the energies of these orbitals and visualizing their spatial distribution. For conjugated systems, these calculations can help understand electronic transitions, such as those observed in UV-visible spectroscopy. youtube.com
Table 2: Representative Frontier Orbital Energies (Illustrative) This table shows the kind of data derived from DFT calculations for electronic structure analysis; specific values for the title compound are not available in the cited literature.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:
Red: Regions of most negative potential, rich in electrons, indicating sites susceptible to electrophilic attack. These are typically associated with lone pairs on heteroatoms like nitrogen and oxygen.
Blue: Regions of most positive potential, electron-deficient, indicating sites for nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms.
Green: Regions of neutral or zero potential.
For this compound, an MEP analysis would likely reveal negative potential (red/yellow) around the nitrogen atoms of the indazole ring and the imine group, identifying them as primary sites for electrophilic attack or coordination. Positive potential (blue) would be expected around the N-H proton of the indazole ring, highlighting its acidic character.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. uni-muenchen.defaccts.de This method provides a quantitative description of bonding and intramolecular interactions.
Quantum chemical calculations, particularly DFT, can accurately predict various spectroscopic parameters. By calculating the magnetic shielding tensors, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. d-nb.info These predicted shifts, when compared with experimental data, can help confirm the structure and assign the resonances in the experimental spectrum. nih.gov The accuracy of these predictions can be high, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR. d-nb.info
Similarly, by calculating the second derivatives of the energy with respect to atomic positions, one can compute the vibrational frequencies and intensities of the molecule's normal modes. This generates a theoretical Infrared (IR) spectrum. The calculated frequencies are often systematically scaled to correct for anharmonicity and basis set deficiencies, allowing for a reliable assignment of the experimental IR absorption bands to specific vibrational motions, such as C=N stretching, N-H bending, or aromatic ring vibrations.
Table 3: Representative Predicted vs. Experimental NMR Data (Illustrative) This table format is used to compare computationally predicted NMR shifts with experimental values for structural verification. Specific data for the title compound is not available.
| Atom Position | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| C (imine) | 165.4 | 164.9 | +0.5 |
| C3 (indazole) | 135.2 | 135.0 | +0.2 |
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule at minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment (e.g., solvent molecules).
For this compound, an MD simulation could be used to:
Explore its conformational landscape in a solution, revealing the relative populations of different conformers and the rates of interconversion between them.
Analyze the hydrogen bonding network formed between the molecule and solvent molecules (e.g., water or ethanol), particularly involving the indazole N-H group and the imine nitrogen.
Study the flexibility of the molecule by tracking the fluctuations in bond lengths, angles, and dihedral angles over time.
Such simulations provide a bridge between the static, gas-phase picture from DFT and the dynamic reality of the molecule in a condensed phase, offering crucial insights into its behavior in a biological or chemical system.
Solvent Effects on Molecular Conformation and Reactivity
The choice of solvent can significantly influence the conformational equilibrium and reactivity of molecules, particularly those with tautomeric forms like the indazole nucleus. The indazole ring exhibits annular tautomerism, existing as the thermodynamically more stable 1H-indazole and the less stable 2H-indazole. beilstein-journals.org The energy difference between these tautomers, and thus their relative population in solution, can be modulated by the solvent environment. beilstein-journals.org
Computational studies on related indazole systems have shown that deprotonation, a key step in many reactions, leads to anions of very similar energy, suggesting that this step occurs prior to processes like alkylation. beilstein-journals.org The solvent plays a critical role in stabilizing intermediates and transition states. For instance, in the alkylation of a substituted indazole, yields varied dramatically with the solvent, highlighting the solvent's role in reaction outcomes. beilstein-journals.org Dioxane, for example, provided a significantly higher yield (96%) compared to other solvents like DMF (60%) or DMSO (54%). beilstein-journals.org This suggests that less polar, aprotic solvents may favor certain reaction pathways.
For this compound, the polarity and hydrogen-bonding capability of the solvent are expected to influence the equilibrium between the E and Z isomers of the imine group and the rotational barrier of the bond connecting the imine to the indazole ring. Solvents like ethanol (B145695), used in the synthesis of related indazole-imines, can form hydrogen bonds with both the indazole N-H and the imine nitrogen, influencing the molecule's conformation. mdpi.com In contrast, aprotic solvents such as dichloromethane (B109758) or acetonitrile, often used for spectroscopic studies, would interact differently, primarily through dipole-dipole interactions. researchgate.net
Table 1: Effect of Solvent on the Yield of N1-Alkylated Indazole Product
| Entry | Solvent | Isolated Yield (%) |
| 1 | DMF | 60 |
| 2 | DMSO | 54 |
| 3 | NMP | 42 |
| 4 | Chlorobenzene | 66 |
| 5 | Toluene | 56 |
| 6 | Dioxane | 96 |
| Data derived from studies on a related indazole system, illustrating the significant impact of the solvent on reaction yield. beilstein-journals.org |
Intermolecular Interactions and Aggregation Behavior
The potential for this compound to form non-covalent interactions governs its aggregation behavior in solution and the solid state, as well as its ability to bind to biological targets. The indazole moiety is capable of participating in a rich network of intermolecular forces. mdpi.com
Computational docking and molecular dynamics simulations on other indazole derivatives have identified several key interaction types:
Hydrogen Bonding: The N-H group of the 1H-indazole ring is a potent hydrogen bond donor, while the pyrazolic N2-atom and the imine nitrogen can act as hydrogen bond acceptors. These interactions are critical for stabilizing complexes with biological macromolecules, for example, forming hydrogen bonds with amino acid residues like Cys919 and Glu885 in protein binding pockets. mdpi.com
π–π Stacking: The aromatic nature of the bicyclic indazole ring allows for favorable π–π stacking interactions with other aromatic systems, such as the side chains of phenylalanine (Phe) or tyrosine residues in proteins. mdpi.com This type of interaction is also a primary driving force for the self-aggregation of planar aromatic molecules.
Hydrophobic Interactions: The carbon framework of the indazole ring can engage in hydrophobic interactions with nonpolar groups, such as the alkyl side chains of leucine (B10760876) (Leu), isoleucine (Ile), and alanine (B10760859) (Ala). mdpi.comnih.gov
π–Cation Interactions: The electron-rich π-system of the indazole ring can interact favorably with cationic species or the positively charged side chains of amino acids like lysine (B10760008) (Lys). mdpi.com
These same forces are expected to dictate the aggregation behavior of this compound. In concentrated solutions or in the solid state, hydrogen bonding between the N-H donor of one molecule and the imine or N2 acceptor of another, coupled with π–π stacking of the indazole rings, would likely lead to the formation of ordered aggregates.
Table 2: Computationally Identified Intermolecular Interactions for Indazole Derivatives
| Interaction Type | Interacting Residues in Protein Models | Reference |
| Hydrogen Bond | Cys919, Glu885, Glu917, Asn923 | mdpi.com |
| π–π Stacking | Phe918 | mdpi.com |
| π–Cation | Lys868 | mdpi.com |
| Hydrophobic | Ala866, Leu1035, Cys1045 | mdpi.com |
| This table summarizes key interactions identified in theoretical studies of indazole derivatives, which are analogous to those expected for this compound. mdpi.com |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into transition state structures, activation energies, and reaction pathways that are often difficult to probe experimentally. For indazole-imines, this includes understanding both their formation and subsequent reactivity.
The synthesis of this compound typically involves the condensation of 6-aminoindazole with acetaldehyde (B116499), a reaction that proceeds via an imine formation mechanism. While seemingly straightforward, the reactivity of imines can be complex, involving equilibria that are sensitive to reaction conditions. nih.gov Computational methods can model the reaction profile, including the initial nucleophilic attack, the formation of a carbinolamine intermediate, and the final dehydration step to yield the imine.
Furthermore, computational studies have been extensively used to understand the reactivity of the indazole ring itself. Density Functional Theory (DFT) and CASPT2 level calculations have been employed to examine the cyclization of nitrile imines to form indazoles, successfully mapping the reaction coordinates and identifying high-energy intermediates. acs.orgnih.gov For reactions involving substituted indazoles, computational techniques like Natural Bond Orbital (NBO) analysis can calculate partial charges and Fukui indices to rationalize observed regioselectivity and support proposed mechanisms. researchgate.net For this compound, such calculations could predict the most likely sites for electrophilic or nucleophilic attack, or its reactivity as a diene or dienophile in cycloaddition reactions. nih.gov
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling Principles for Indazole-Imines
QSAR and QSPR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. researchgate.net These models are foundational in modern drug discovery and materials science for predicting the properties of untested compounds. researchgate.net The core principle is that the structure of a molecule, encoded by calculated molecular descriptors, determines its function and properties.
For a class of compounds like indazole-imines, a QSAR/QSPR study would follow these general principles:
Data Set Assembly: A series of structurally related analogues of this compound would be synthesized. Their biological activity (e.g., IC₅₀ for enzyme inhibition) or a physical property (e.g., solubility) would be measured under uniform conditions. nih.gov
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). semanticscholar.org
Model Generation: Using statistical methods like Partial Least Squares (PLS), a mathematical model is built that finds the best correlation between a subset of the calculated descriptors and the measured activity/property. nih.gov
Model Validation: The model's robustness and predictive power are rigorously tested, often by splitting the initial data set into a training set (to build the model) and a test set (to validate it). researchgate.net
In studies of other indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), 3D-QSAR models have been successfully developed. nih.gov These models generated contour maps for steric and electrostatic fields, providing a visual guide for designing new, more potent inhibitors by indicating where bulky or electron-withdrawing/donating groups should be placed on the indazole scaffold to enhance activity. nih.gov A similar approach for this compound and its derivatives could accelerate the discovery of new drug candidates by prioritizing the synthesis of compounds with the highest predicted activity. researchgate.net
Role and Applications of 1e N 1h Indazol 6 Yl Ethanimine in Advanced Chemical Synthesis
As a Key Intermediate in Multi-Step Organic Synthesis
The primary documented role of (1E)-N-(1H-Indazol-6-yl)ethanimine is as a crucial intermediate in the multi-step synthesis of complex pharmaceutical agents. Specifically, it is a key precursor in the preparation of a potent c-Met inhibitor, a class of molecules investigated for their potential in cancer therapy.
The synthesis begins with the reaction of 6-aminoindazole with other reagents to form the ethanimine (B1614810) derivative. This imine is not the final product but a transient species that is then subjected to further chemical transformations. A notable example is its use in the synthesis described in Chinese patent CN103387754A. In this process, the ethanimine is prepared and then utilized in a subsequent cyclization reaction to construct a more elaborate heterocyclic framework, demonstrating its essential role as a stepping stone to the final active pharmaceutical ingredient.
The transformation of this compound highlights its utility in simplifying complex syntheses. By creating this stable, yet reactive, intermediate, chemists can efficiently introduce the indazole moiety into the target molecule.
Table 1: Synthesis Details of a c-Met Inhibitor Intermediate
| Step | Reactant(s) | Product | Role of this compound |
| 1 | 6-Aminoindazole, Acetaldehyde (B116499) | This compound | Product of this initial step |
| 2 | This compound, Other reactants | Complex Heterocyclic c-Met Inhibitor | Key Intermediate for cyclization |
Precursor for the Synthesis of Novel Heterocyclic Systems
Building upon its function as an intermediate, this compound is a direct precursor for the creation of novel and complex heterocyclic systems. The indazole ring is a "privileged scaffold" in medicinal chemistry, and this compound provides a convenient entry point for its incorporation. jmchemsci.com
The imine functional group (C=N) is the key to its reactivity. It can participate in a variety of chemical reactions, most notably cycloadditions and reactions with nucleophiles, to form new rings. For instance, the synthesis of the aforementioned c-Met inhibitor involves a reaction where the imine group is integral to the formation of a new heterocyclic ring fused to the indazole core. This demonstrates the compound's capacity to generate molecular complexity in a controlled manner. While indazole-containing compounds are widely researched for various biological activities, the specific utility of this ethanimine derivative is most clearly defined in the context of building these larger, more intricate heterocyclic structures. nih.gov
Utilization in Chiral Ligand Design for Asymmetric Catalysis
Currently, there is no specific information in the reviewed scientific literature that documents the direct use of this compound in the design of chiral ligands for asymmetric catalysis. Asymmetric catalysis often employs ligands with specific stereogenic centers to control the enantioselectivity of a reaction. nih.gov While imines, including those based on heterocyclic systems, can be and have been incorporated into chiral ligands, the application of this particular indazole ethanimine for this purpose has not been reported. nih.govchemscene.com The development of new chiral ligands is a continuous area of research, and it is conceivable that this or similar indazole-based imines could be explored for such applications in the future. nih.gov
Building Block for Functional Materials
The application of this compound as a building block for functional materials such as polymers or sensors is not an area that has been academically explored in depth. Research into indazole-containing materials often focuses on their potential in creating tripodal ligands for anchoring molecular devices to surfaces or in the development of compounds with specific electronic or photophysical properties. researchgate.net However, the direct polymerization or incorporation of this compound into such materials has not been a focus of published research. The potential for this compound to be used in material science remains a theoretical possibility pending further investigation.
Biological Activity Studies: Mechanistic and Target Oriented Research on Indazole Imines
Principles of Interaction with Biomolecular Targets (e.g., enzymes, receptors)
The biological effects of indazole derivatives are rooted in their ability to form specific interactions with biomolecular targets like enzymes and receptors. The indazole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, offers a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic surfaces. nih.govpnrjournal.com This configuration allows it to fit into binding pockets of various proteins, most notably the ATP-binding site of kinases, which are crucial regulators of cell signaling. nih.govrsc.org Marketed cancer drugs such as Axitinib and Pazopanib feature the indazole core, highlighting its proven success in clinical applications. mdpi.comresearchgate.net
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique extensively used to predict the binding mode and affinity of small molecules to their protein targets. For indazole derivatives, docking studies have been instrumental in elucidating their mechanism of action and guiding the design of more potent and selective inhibitors. nih.govresearchgate.net
A common interaction pattern observed in docking studies is the role of the indazole's pyrazole ring as a "hinge-binder" in the ATP-binding pocket of protein kinases. mdpi.com For example, in studies of FMS-like tyrosine kinase 3 (FLT3) inhibitors, the indazole moiety was observed to form crucial hydrogen bonds with the hinge region residue Cys694. tandfonline.comhanyang.ac.kr Similarly, in the design of N-(1H-indazol-6-yl)benzenesulfonamide derivatives as Polo-like kinase 4 (PLK4) inhibitors, docking analysis confirmed that the indazole core forms hydrogen bond connections with hinge amino acids Glu-90 and Cys-92. rsc.org
X-ray crystallography of a GSK-3β enzyme complexed with an indazole-3-carboxamide inhibitor confirmed that the molecule binds as predicted by the docking hypothesis, validating the computational approach for identifying this new chemical scaffold for GSK-3β inhibition. acs.org These studies consistently show that the indazole ring system effectively anchors the inhibitor molecule into the target's active site, allowing other parts of the molecule to form additional interactions and confer potency and selectivity. tandfonline.comrsc.org
Structural-Activity Relationship (SAR) and Ligand Design Principles
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how chemical modifications to a lead compound affect its biological activity. For indazole-based compounds, extensive SAR has been developed, guiding the design of optimized inhibitors.
The substitution pattern on the indazole ring is a key determinant of activity and selectivity.
Position 3 and 6: In a series of anti-cancer agents, hydrophobic groups at the C3 position and hydrophilic groups at the C6 position were investigated, indicating that the placement of substituents at these positions is critical for activity. nih.gov
Position 4 and 6: For inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), another important cancer target, substituent groups at both the C4 and C6 positions of the 1H-indazole scaffold were found to play a crucial role in inhibitory activity. nih.gov
Position 5: In the development of 1H-indazole-3-amine derivatives, the presence of a para-fluorine on a phenyl group attached to the C-5 position was found to be crucial for antitumor activity. mdpi.com
Beyond the core, the nature of the appended side chains is equally important. In the design of p21-activated kinase 1 (PAK1) inhibitors, SAR analysis revealed that attaching an appropriate hydrophobic ring that fits into a deep back pocket, along with a hydrophilic group extending into the solvent region, was critical for achieving high potency and selectivity. nih.gov Similarly, for FLT3 inhibitors based on a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole scaffold, the addition of various benzamide (B126) and phenylurea groups was systematically explored to optimize potency against both wild-type and mutant forms of the kinase. tandfonline.comnih.gov
Mechanistic Investigations of Cellular Pathway Modulation
Indazole-based compounds modulate a variety of cellular pathways, primarily through the inhibition of key enzymes involved in signal transduction and cell cycle regulation. This activity is the basis for their investigation as anti-cancer and anti-inflammatory agents.
Theoretical Basis of Enzyme Inhibition (e.g., alpha-glucosidase, CYP51, MAPK1, MCL-1/BCL-2)
The versatility of the indazole scaffold allows it to be tailored to inhibit a range of enzymes. While specific studies targeting alpha-glucosidase or CYP51 with indazole-imines are not prominent in the reviewed literature, there is extensive research on their role as inhibitors of protein kinases and apoptosis regulators.
MAPK Pathway (PLK4, MAPK1): The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade controlling cell proliferation, differentiation, and survival. Polo-like kinase 4 (PLK4), a serine/threonine kinase, is a master regulator of centriole duplication and its overexpression is linked to numerous cancers. rsc.orgnih.gov Indazole-based compounds, such as N-(1H-indazol-6-yl)benzenesulfonamide derivatives, have been designed as highly potent PLK4 inhibitors. rsc.org By inhibiting PLK4, these compounds disrupt mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov
MCL-1/BCL-2 Inhibition: The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of apoptosis (programmed cell death). Anti-apoptotic members like BCL-2 and Myeloid cell leukemia 1 (MCL-1) are often overexpressed in cancers, allowing tumor cells to evade apoptosis. nih.govrsc.org While the drug Venetoclax targets BCL-2, resistance often develops through the upregulation of MCL-1. rsc.org To address this, indazole-based dual inhibitors of BCL-2 and MCL-1 have been developed. These compounds are designed to fit into the hydrophobic grooves of both proteins, disrupting their function and restoring the cell's ability to undergo apoptosis. nih.govrsc.org One study showed that an indazole-3-acylsulfonamide derivative could occupy the p4 pocket of the binding groove, leading to improved dual inhibition. rsc.org
Exploration of Potential Receptor Binding Modes
While much of the research on indazoles focuses on enzyme inhibition, the scaffold is also present in compounds that target cell surface receptors. This demonstrates the broad applicability of the indazole core in drug design. For instance, Granisetron is a 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. pnrjournal.commdpi.com More recently, structure-based design has led to the discovery of highly potent antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor for the treatment of migraine, which incorporate a 7-Methyl-1H-indazol-5-yl moiety. These examples show that the indazole scaffold can be effectively incorporated into ligands that bind with high affinity and selectivity to the complex binding pockets of G-protein coupled receptors and ligand-gated ion channels.
Scaffold Hopping and Lead Optimization Strategies in Drug Discovery (focus on design principles)
Scaffold hopping and lead optimization are cornerstone strategies in modern drug discovery, enabling medicinal chemists to discover novel classes of compounds and refine their properties to create effective drugs. tmu.edu.tw The indazole scaffold has been both a product and a subject of these powerful design principles.
Scaffold hopping involves replacing the core structure (scaffold) of a known active compound with a different, often isosteric, scaffold to generate new chemical entities with potentially improved properties, such as better potency, selectivity, or pharmacokinetics, while retaining the key binding interactions. rsc.orgtmu.edu.tw A prominent example is the development of dual MCL-1/BCL-2 inhibitors, where researchers performed a scaffold hop from a known indole-2-carboxylic acid chemotype to an indazole-3-carboxylic acid framework. nih.govrsc.orgrsc.org This strategic change transformed MCL-1 selective inhibitors into dual-acting agents, demonstrating that the indazole scaffold could effectively mimic the indole (B1671886) core's key interactions while offering a novel and distinct chemical structure. rsc.org
Lead optimization is the iterative process of modifying a "hit" or "lead" compound to improve its drug-like properties. This often involves structure-based design, where knowledge of the target's binding site guides chemical modifications. The development of indazole-based inhibitors for PI3Kδ exemplifies this process. acs.orgnih.gov Starting with a lead compound, researchers used structure-based design to enhance potency, improve selectivity over other PI3K isoforms, and optimize pharmacokinetic properties for inhaled delivery, ultimately leading to the discovery of clinical candidates. acs.orgnih.gov Similarly, a fragment-based approach, a type of lead optimization, was used to discover AXL kinase inhibitors. An initial indazole fragment hit was identified and subsequently optimized using docking studies to yield a potent inhibitor with suitable properties for further development. nih.gov
| Strategy | Design Principle | Example Target(s) | Reference |
| Scaffold Hopping | Replacing a known core (e.g., indole) with an indazole scaffold to generate novel chemotypes with altered or improved activity profiles. | MCL-1/BCL-2 | nih.govrsc.orgrsc.org |
| Lead Optimization | Iterative modification of an initial indazole hit using structure-based design to improve potency, selectivity, and pharmacokinetic properties. | PI3Kδ, AXL Kinase, PLK4 | rsc.orgacs.orgnih.govnih.gov |
| Fragment-Based Design | Identifying a small indazole fragment that binds to the target and then growing or elaborating it to create a more potent lead compound. | AXL Kinase, PAK1 | nih.govnih.gov |
Bioinorganic Chemistry: Interaction of Metal Complexes of Indazole-Imines with Biological Systems
The field of bioinorganic chemistry investigates the role of metals in biological systems and the application of metal-containing compounds in medicine and biotechnology. A significant area of this research focuses on the interaction of metal complexes, particularly those with Schiff base ligands, with biological macromolecules. While specific research on the metal complexes of (1E)-N-(1H-Indazol-6-yl)ethanimine is not extensively available in public literature, the broader class of indazole-imine (Schiff base) metal complexes has been a subject of study, revealing important insights into their mechanisms of action and potential therapeutic applications.
Interaction with DNA
A primary target for many biologically active metal complexes is deoxyribonucleic acid (DNA). nih.govunipa.it The interaction of indazole-imine metal complexes with DNA can occur through several modes, leading to the disruption of normal cellular processes, a mechanism that is particularly relevant in the context of anticancer and antimicrobial activity. researchgate.netajol.info
Intercalation: This mode of interaction involves the insertion of the planar aromatic part of the metal complex between the base pairs of the DNA double helix. ajol.inforesearchgate.net This insertion can cause a distortion in the DNA structure, affecting processes such as replication and transcription, ultimately leading to cell death. unipa.it
Groove Binding: Metal complexes can also bind to the major or minor grooves of the DNA helix. This interaction is typically non-covalent and is influenced by the size, shape, and charge of the complex.
Covalent Binding: In some cases, the metal center can form a direct covalent bond with the DNA bases, particularly with the nitrogen atoms of purine (B94841) bases like guanine. This type of interaction can lead to the formation of DNA adducts, which can be highly cytotoxic. ajol.info
DNA Cleavage: Some transition metal complexes of Schiff bases have been shown to cleave DNA, either oxidatively or hydrolytically. This cleavage can be facilitated by the metal ion's redox properties, leading to the generation of reactive oxygen species (ROS) that damage the DNA backbone. researchgate.net
The enhanced biological activity of metal complexes compared to the free Schiff base ligands is a commonly observed phenomenon. researchgate.net The chelation of the metal ion can lead to a more rigid and planar structure, which is often favorable for DNA intercalation. Furthermore, the metal ion itself can be the reactive center, participating in redox reactions that are crucial for the compound's biological effect.
Research Findings on Related Indazole-Imine Metal Complexes
Studies on various transition metal complexes with Schiff base ligands derived from indazole precursors have provided valuable data on their biological interactions. These studies often employ techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and gel electrophoresis to investigate the nature and extent of DNA binding and cleavage.
| Metal Complex | Schiff Base Ligand | Biological System | Key Findings | Reference |
|---|---|---|---|---|
| Cu(II), Ni(II), Co(II) Complexes | Isoxazole Schiff Bases | Calf Thymus DNA (CT-DNA), pBR322 Plasmid DNA | Complexes interact with DNA via an intercalative mode and exhibit efficient DNA cleavage activity. | researchgate.net |
| Co(II), Ni(II), Cu(II), Zn(II) Complexes | Schiff base derived from propene and aldehydes | Deoxyribose nucleic acid (DNA) | Complexes bind to DNA in an intercalative fashion with weak covalent interactions; they also demonstrate DNA cleavage activity. | ajol.info |
| Ni(II) Complex | Functionalized Salen, Salphen, and Salnaphen Ligands | G-quadruplex DNA, HeLa and MCF-7 cancer cell lines | The complex was the most effective stabilizer of G4 structures and showed the highest anticancer activity, correlating with its G4-DNA binding affinity. | unipa.it |
| Cu(II) and Zn(II) Complexes | Indazole-derived Schiff base | Antimalarial and antioxidant assays | Metal chelates showed superior activity compared to the free ligands, with significant antimalarial and antioxidant potency. | researchgate.net |
These findings collectively suggest that metal complexes of indazole-imines are a promising class of compounds for further investigation in the development of new therapeutic agents. The ability to tune the biological activity by varying the metal ion and the Schiff base ligand offers a versatile platform for designing molecules with specific biological targets and mechanisms of action.
Advanced Spectroscopic and Analytical Characterization Principles for 1e N 1h Indazol 6 Yl Ethanimine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. ipb.ptirisotope.com
¹H and ¹³C NMR for Structural Elucidation
Principles: Both ¹H (proton) and ¹³C NMR spectroscopies are based on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift.
For (1E)-N-(1H-Indazol-6-yl)ethanimine, ¹H NMR spectroscopy would provide crucial information. irisotope.comslideshare.net The number of distinct signals in the spectrum corresponds to the number of non-equivalent protons in the molecule. libretexts.org The integration of these signals reveals the relative number of protons in each unique environment. Furthermore, spin-spin coupling between adjacent non-equivalent protons leads to the splitting of signals into multiplets, which helps to establish the connectivity of the carbon skeleton.
¹³C NMR spectroscopy complements ¹H NMR by providing a direct view of the carbon framework. irisotope.comlibretexts.org Due to the low natural abundance of the ¹³C isotope (about 1.1%), ¹³C-¹³C coupling is generally not observed, resulting in a spectrum where each unique carbon atom typically appears as a single sharp line (in a broadband decoupled spectrum). slideshare.netlibretexts.org The chemical shifts of the carbon signals are indicative of their hybridization (sp³, sp², sp) and the presence of nearby electronegative atoms or functional groups. irisotope.comlibretexts.org For this compound, distinct signals would be expected for the carbons of the indazole ring, the imine group, and the ethylidene moiety.
Table 1: General Principles of ¹H and ¹³C NMR for Structural Elucidation
| Parameter | ¹H NMR | ¹³C NMR |
| Information Provided | Number of non-equivalent protons, relative ratios of protons, proton connectivity. | Number of non-equivalent carbons, carbon hybridization, and functional groups. irisotope.com |
| Chemical Shift (δ) | Sensitive to the electronic environment of the proton. researchgate.net | Sensitive to the electronic environment and hybridization of the carbon. libretexts.org |
| Integration | Proportional to the number of protons giving rise to the signal. | Generally not quantitative in standard experiments. libretexts.org |
| Spin-Spin Coupling | Occurs between non-equivalent protons on adjacent atoms, providing connectivity data. | ¹³C-¹H coupling is observed but often decoupled for simplicity; ¹³C-¹³C coupling is rare. slideshare.net |
Two-Dimensional NMR Techniques
Principles: Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering a more detailed picture of the molecular structure than one-dimensional (1D) spectra.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful 2D NMR experiment used to determine the stereochemistry and spatial proximity of atoms within a molecule. libretexts.org It detects through-space interactions between protons that are close to each other, typically within 5 Å. libretexts.org For this compound, a NOESY experiment would be crucial for confirming the (E)-configuration of the ethanimine (B1614810) double bond. This would be evidenced by a cross-peak between the proton of the methyl group and the proton on the imine carbon, indicating their spatial closeness. Such an experiment can also help to elucidate the preferred conformation of the molecule in solution.
Solid-State NMR for Conformational Analysis
Principles: While solution-state NMR provides information about the average structure of a molecule in a given solvent, solid-state NMR (ssNMR) offers insights into the molecular conformation and packing in the crystalline state. rsc.org
¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CPMAS): For a compound like this compound, ¹³C and ¹⁵N CPMAS NMR would be particularly informative. nih.gov Magic-angle spinning is employed to average out anisotropic interactions that broaden signals in the solid state, resulting in sharper lines. Cross-polarization is a technique used to enhance the signal intensity of low-abundance nuclei like ¹³C and ¹⁵N by transferring magnetization from abundant nuclei like ¹H.
¹³C CPMAS can reveal the presence of different polymorphs or conformers in the solid state, as these will have distinct chemical shifts. researchgate.net ¹⁵N CPMAS is highly valuable for studying nitrogen-containing heterocycles like indazole. rsc.orgnih.gov It can provide direct information about the tautomeric form of the indazole ring (1H vs. 2H) in the solid state and can also be used to study hydrogen bonding interactions involving the nitrogen atoms. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Principles: Both Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that probe the molecular vibrations of a compound. nih.gov IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov A vibrational mode is IR active if it results in a change in the molecular dipole moment, and it is Raman active if it causes a change in the polarizability of the molecule. nih.gov
For this compound, these techniques are instrumental in identifying key functional groups.
Table 2: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H (Indazole) | Stretching | 3300-3500 (sharp) libretexts.org | IR |
| C-H (Aromatic) | Stretching | 3000-3100 libretexts.org | IR, Raman |
| C-H (Aliphatic) | Stretching | 2850-3000 libretexts.org | IR, Raman |
| C=N (Imine) | Stretching | 1640-1690 | IR, Raman researchgate.net |
| C=C (Aromatic) | In-ring stretching | 1400-1600 libretexts.org | IR, Raman |
The characteristic stretching vibration of the C=N imine bond is a key feature that would be readily identifiable in both IR and Raman spectra. researchgate.netnih.gov The N-H stretching of the indazole ring would appear as a sharp band in the IR spectrum. libretexts.org The aromatic C-H and C=C stretching vibrations of the indazole ring would also be present. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Principles: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure.
For this compound, the presence of the conjugated system, encompassing the indazole ring and the ethanimine side chain, would give rise to characteristic UV-Vis absorption bands. The expected electronic transitions would be π → π* transitions associated with the aromatic and imine chromophores. The position of the λmax can be influenced by the solvent polarity and the specific substitution pattern on the indazole ring. For similar indazole-containing Schiff bases, absorption maxima have been observed in the range of 275-324 nm. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Principles: Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and, through fragmentation analysis, can offer valuable clues about its structure.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation pattern would be characteristic of the molecule's structure. Key fragmentation pathways for imines and indazole derivatives would be expected.
Expected Fragmentation:
α-Cleavage: A common fragmentation pathway for imines is the cleavage of the bond alpha to the nitrogen atom. youtube.com
Loss of small molecules: The loss of stable neutral molecules such as HCN or N₂ from the indazole ring is a possibility. nih.gov
Cleavage of the ethanimine side chain: Fragmentation of the C-N bond connecting the ethanimine group to the indazole ring could occur.
The "nitrogen rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which would be the case for this compound. future4200.com
Despite a comprehensive search for scientific literature, specific experimental data on the X-ray crystallography and thermal analysis for the structural integrity of the chemical compound this compound is not available.
Therefore, the sections on Advanced Spectroscopic and Analytical Characterization Principles, including X-ray Crystallography and Thermal Analysis, cannot be populated with the requested detailed research findings and data tables for this compound at this time.
Future Research Directions and Unaddressed Challenges in Indazole Imine Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Indazole Imines
The synthesis of indazole derivatives has seen remarkable progress, with numerous methods employing transition-metal catalysis and acid/base-mediated reactions being developed. bohrium.comresearchgate.net Similarly, the synthesis of imines is a fundamental transformation in organic chemistry. numberanalytics.com The primary challenge, however, lies in creating specific, efficient, and sustainable methods for the direct synthesis of indazole-imines.
Current synthetic approaches would likely involve a two-step process: synthesis of a substituted amino-indazole followed by condensation with an aldehyde or ketone. Future research should pivot towards developing one-pot domino or tandem reactions that construct the indazole ring and the imine functionality concurrently. Such approaches could start from readily available precursors, such as substituted o-nitrobenzaldehydes or o-halobenzonitriles, and employ amines and a carbon source for the imine fragment.
A significant area for development is the integration of green chemistry principles. bohrium.com This involves moving away from stoichiometric reagents and harsh conditions towards catalytic systems that offer high atom economy and minimize waste. The exploration of heterogeneous catalysts, biocatalysis using enzymes, and the use of alternative energy sources like microwave or ultrasound irradiation are promising avenues. numberanalytics.com
Table 1: Comparison of Conventional and Future Synthetic Approaches for Indazole-Imines
| Feature | Conventional Approach | Future Sustainable Approach |
| Strategy | Multi-step synthesis (indazole formation, then imine condensation). | One-pot, domino, or tandem reactions. |
| Catalysis | Often requires stoichiometric strong acids/bases or heavy metal catalysts. austinpublishinggroup.com | Use of recyclable heterogeneous catalysts, organocatalysts, or enzymes. numberanalytics.com |
| Solvents | Traditional volatile organic compounds (VOCs). | Green solvents (e.g., water, ionic liquids, supercritical fluids). |
| Efficiency | Moderate to good yields but lower overall process efficiency. | High atom economy, reduced workup, and minimal waste generation. bohrium.com |
| Energy | Conventional heating. | Alternative energy sources (microwave, sonication). |
Future efforts should also address the regioselective synthesis of different indazole-imine isomers, which remains a persistent challenge in indazole chemistry. researchgate.net
Exploration of Undiscovered Reactivity Profiles and Catalytic Applications
The reactivity of the indazole-imine scaffold is largely unexplored. This hybrid structure contains multiple reactive sites: the N-H of the indazole ring, the pyrazole-type nitrogens, the aromatic benzene (B151609) ring, and the electrophilic carbon and nucleophilic nitrogen of the imine bond. The interplay between these functionalities could lead to novel chemical transformations.
Future research should systematically investigate the reactivity of this scaffold. Key questions to be addressed include:
How does the electronic nature of the indazole ring influence the reactivity of the imine moiety (e.g., in nucleophilic additions or cycloadditions)?
Can the indazole-imine act as a bidentate ligand for transition metals, using the pyrazole (B372694) nitrogen and the imine nitrogen as coordination sites? Such complexes could have unique catalytic properties.
What is the profile of the scaffold in pericyclic reactions, and can it be used as a building block for more complex heterocyclic systems?
The development of asymmetric reactions is another critical frontier. numberanalytics.com The design of chiral indazole-imine ligands for asymmetric catalysis could unlock new methods for producing enantiomerically pure compounds. Furthermore, the indazole N-H group could be exploited in organocatalysis, participating in hydrogen-bond-donating catalysis to activate substrates.
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry offers powerful tools to investigate molecules and predict their behavior, yet there is a scarcity of theoretical studies on indazole-imines. Advanced computational modeling represents a vital, non-empirical approach to guide synthetic efforts and rationalize experimental outcomes.
Future research should employ methods like Density Functional Theory (DFT) to address fundamental questions about the structure and properties of (1E)-N-(1H-Indazol-6-yl)ethanimine and its derivatives. nih.gov Key areas for computational investigation include:
Tautomerism: Determining the relative stability of the 1H- and 2H-indazole tautomers when an imine is present at various positions. The 1H-tautomer is generally more stable, but substitution can alter this preference. austinpublishinggroup.comresearchgate.net
Conformational Analysis: Modeling the rotational energy barrier around the C-N single bond of the imine and predicting the most stable conformers.
Reactivity Prediction: Calculating molecular orbital energies (HOMO/LUMO) and electrostatic potential maps to predict sites of nucleophilic and electrophilic attack, thereby guiding the exploration of the compound's reactivity profile.
Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized indazole-imines.
Table 2: Application of Computational Methods in Indazole-Imine Research
| Computational Method | Research Application | Potential Outcome |
| Density Functional Theory (DFT) | Tautomer stability analysis, reaction mechanism studies, geometry optimization. | Prediction of dominant isomers and reaction pathways. |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic spectra (UV-Vis). | Understanding of photophysical properties and aid in material design. |
| Molecular Dynamics (MD) | Simulation of conformational flexibility and solvent effects. | Insight into dynamic behavior in solution. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and non-covalent interactions. | Characterization of intramolecular hydrogen bonds and ligand-receptor interactions. |
These predictive models can significantly reduce the number of experiments required, saving time and resources in the design of new catalysts and biologically active molecules.
Strategic Design of Indazole-Imine Scaffolds for Specific Biological Target Engagement
The indazole nucleus is a well-established pharmacophore found in several approved drugs, particularly protein kinase inhibitors used in oncology. nih.gov The unaddressed challenge is to determine if the addition of an imine functionality can lead to new or improved biological activities. The imine group is not merely a linker; it is a polar, rigidifiable unit with hydrogen bond accepting capabilities that can be crucial for molecular recognition at a biological target.
Future research should focus on the strategic design of indazole-imine libraries for screening against various therapeutic targets. Key strategies include:
Structure-Based Design: Using the known crystal structures of targets like kinases, docking studies can be performed to predict how indazole-imines might bind. nih.gov The imine could be positioned to form key hydrogen bonds with hinge region residues or to orient other substituents towards specific pockets.
Scaffold Decoration: The imine provides a convenient chemical handle for creating diversity. A library of indazole-imines can be generated by varying the aldehyde or ketone precursor, allowing for fine-tuning of steric and electronic properties to optimize target engagement.
Fragment-Based Discovery: The indazole-imine scaffold can be considered a novel fragment for screening campaigns, with hits being elaborated into more potent lead compounds.
The proven success of indazole-based drugs provides a strong rationale for exploring these new derivatives.
Table 3: Prominent Indazole-Based Drugs and Their Biological Targets
| Drug Name | Biological Target(s) | Therapeutic Area |
| Pazopanib | VEGFR, PDGFR, c-Kit | Oncology (Renal Cell Carcinoma) nih.gov |
| Niraparib | PARP1, PARP2 | Oncology (Ovarian Cancer) nih.gov |
| Entrectinib | TRK A/B/C, ROS1, ALK | Oncology (NTRK Fusion-Positive Tumors) nih.gov |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | Oncology (Renal Cell Carcinoma) nih.gov |
The strategic question is how a compound like this compound could be modified to interact with the ATP-binding site of kinases targeted by the drugs listed above.
Integration with Chemoinformatic and Artificial Intelligence Approaches for Accelerated Discovery
The vast chemical space that can be created from the indazole-imine scaffold is both an opportunity and a challenge. Synthesizing and testing every possible derivative is infeasible. Chemoinformatic and artificial intelligence (AI) tools offer a path to navigate this complexity efficiently.
The primary unaddressed challenge is the lack of specific data on indazole-imines to train predictive models. Future research must bridge this gap by:
Creating Curated Datasets: Initially, a small, high-quality library of indazole-imines should be synthesized and tested for various properties (e.g., solubility, stability, cytotoxicity, target binding).
Developing QSAR Models: This initial dataset can be used to build Quantitative Structure-Activity Relationship (QSAR) models that correlate chemical structures with their biological activities.
Generative AI for Molecular Design: As the dataset grows, more advanced machine learning and AI models can be employed. Generative models could design novel indazole-imine structures in silico that are predicted to have high activity against a specific target and favorable drug-like properties.
Predictive Property Modeling: AI can also be used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties early in the discovery process, helping to prioritize which virtual compounds should be synthesized.
Q & A
Q. Basic Characterization Techniques
- NMR spectroscopy :
- ¹H-NMR : The imine proton (N=CH) typically appears as a singlet at δ 8.1–8.5 ppm, while aromatic protons from the indazole moiety resonate at δ 7.2–8.0 ppm .
- ¹³C-NMR : The N=CH carbon is observed at ~156 ppm, and the C=S group (if present in analogs) at ~193 ppm .
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients to separate isomers, as demonstrated for related Schiff bases (e.g., retention times differing by ~1 minute for (R)- and (S)-isomers) .
Q. Advanced Analysis: Reconciling Experimental vs. Computational Data
- Geometry discrepancies : Optimize molecular geometries using MP2/6-31G* methods, noting that experimental ∠(N-C-H) angles (e.g., 121° for (Z)-ethanimine) may differ from theoretical predictions (128°) due to crystal packing effects .
- Impurity identification : Combine GC-MS and vacuum distillation (1 × 10⁻⁵ torr) to isolate decomposition products, as seen in air-sensitive ethanimine derivatives .
What strategies are effective for analyzing reaction byproducts or impurities in this compound synthesis?
Q. Basic Quality Control
- Chromatographic purification : Use silica gel column chromatography with petroleum ether/ethyl acetate (1:1) to remove unreacted amines or aldehydes .
- Mass spectrometry : ESI-MS can detect molecular ions (e.g., [M+1]⁺ at m/z 287 for analogs) and confirm purity .
Q. Advanced Challenge: Addressing Low Yields or Purity
- Reaction optimization : Adjust stoichiometry (e.g., 1.2:1 aldehyde:amine ratio) to minimize side reactions. For example, thioglycolic acid addition to Schiff bases requires precise pH control (pH 4–5) to avoid thiazolidinone cyclization .
- Air-sensitive handling : Store products under inert gas (N₂/Ar) and use glovebox techniques to prevent oxidation, as impurities in ethanimine derivatives can degrade pharmacological activity .
How can researchers leverage computational tools to predict the reactivity or stability of this compound derivatives?
Q. Basic Computational Approaches
- DFT calculations : Use Gaussian 98 or similar software to calculate HOMO/LUMO energies and predict nucleophilic/electrophilic sites .
- Docking studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding between the imine group and active-site residues .
Q. Advanced Application: Mechanistic Insights
- Reaction pathway simulation : Investigate aza-Michael addition or cyclization pathways using transition-state calculations (e.g., IRC analysis) to identify kinetic vs. thermodynamic products .
- Solvent effects : Apply COSMO-RS models to predict solvation energies and optimize reaction media for high stereoselectivity .
What pharmacological screening methodologies are appropriate for evaluating this compound derivatives?
Q. Basic In Vitro Assays
- Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test activity against targets like VEGF-R2, referencing structural analogs such as axitinib .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7), noting IC₅₀ values relative to control compounds .
Q. Advanced Challenge: SAR Studies
- Substituent effects : Synthesize analogs with electron-withdrawing groups (e.g., -NO₂) on the indazole ring to enhance binding affinity, as seen in related triazolopyrimidine derivatives .
- Metabolic stability : Use liver microsome assays (human/rat) to evaluate CYP450-mediated degradation, correlating results with LogP values calculated via ChemDraw .
How can crystallographic data resolve contradictions in structural assignments for this compound?
Q. Basic Crystallography Workflow
Q. Advanced Application: Twinned Data Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
